1-(4-Aminobutoxy)-2-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
4-(2-fluorophenoxy)butan-1-amine |
InChI |
InChI=1S/C10H14FNO/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6H,3-4,7-8,12H2 |
InChI Key |
FEXVTNWVYUMEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design
Retrosynthetic Analysis and Key Disconnections for 1-(4-Aminobutoxy)-2-fluorobenzene
Retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and efficient synthetic pathways. The most common disconnections are at the ether linkage and the amine functionality.
Disconnection 1: C-O Ether Bond
This disconnection breaks the molecule into two key synthons: a 2-fluorophenol (B130384) derivative and a 4-aminobutanol derivative. This approach is widely used due to the commercial availability and relative stability of the starting materials.
Disconnection 2: C-N Amine Bond
Alternatively, the carbon-nitrogen bond of the primary amine can be disconnected. This strategy involves the formation of the ether linkage first, followed by the introduction of the amine group in a later step. This can be advantageous when the desired butoxy chain with a suitable leaving group is more readily accessible.
A radical-based retrosynthesis could also be envisioned, where bond formations are guided by homolytic cleavages, potentially offering novel and milder reaction conditions. nih.gov
Established and Emerging Synthetic Routes
Based on the retrosynthetic analysis, several synthetic routes have been developed. These routes primarily revolve around etherification, amine functionalization, and modifications of the fluorobenzene (B45895) ring.
Etherification Strategies for the Butoxy Moiety
The formation of the ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis is a classic and widely employed method for this transformation. organic-chemistry.orgjk-sci.comchem-station.comfrancis-press.com
The reaction typically involves the deprotonation of 2-fluorophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on a 4-substituted butane (B89635) derivative. jk-sci.com Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). jk-sci.com The choice of the leaving group on the butane chain (e.g., bromide, iodide, or a sulfonate ester) and the reaction solvent (typically a polar aprotic solvent like DMF or DMSO) are crucial for optimizing the reaction yield and minimizing side reactions. jk-sci.comchem-station.com
Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous and organic phases, enhancing the reaction rate and efficiency. researchgate.net
Table 1: Comparison of Bases in Williamson Ether Synthesis
| Base | Strength | Solubility | Common Applications |
|---|---|---|---|
| Sodium Hydride (NaH) | Strong | Insoluble | Synthesis of dialkyl ethers. jk-sci.com |
| Potassium Carbonate (K₂CO₃) | Moderate | Soluble in water | Synthesis of aryl ethers. jk-sci.com |
Amine Functionalization and Reductive Amination Approaches
The introduction of the primary amine is another key transformation. Reductive amination is a powerful and versatile method for forming C-N bonds and is frequently used in pharmaceutical synthesis. nih.govnih.gov This process typically involves the reaction of an aldehyde or ketone with an amine or ammonia, followed by reduction of the resulting imine or enamine in situ. nih.gov
In the context of synthesizing this compound, a common strategy involves the initial synthesis of a precursor containing a carbonyl group, which is then converted to the amine via reductive amination. nih.gov Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org
Fluorobenzene Ring Functionalization and Aryl Coupling Reactions
The functionalization of the fluorobenzene ring provides another avenue for constructing the target molecule. While direct C-H functionalization of fluorobenzene can be challenging, methods for selective functionalization of aromatic rings are continually being developed. organic-chemistry.org
Aryl coupling reactions, particularly those catalyzed by transition metals, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govresearchgate.net For instance, a palladium-catalyzed coupling reaction could be envisioned between a suitably functionalized fluorobenzene derivative and a butoxy-containing coupling partner. researchgate.netnih.gov The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these transformations. nih.govresearchgate.net The reactivity of aryl fluorides in such coupling reactions can be influenced by the electronic nature of other substituents on the ring. acs.org
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. Catalytic approaches, including transition metal catalysis and organocatalysis, are at the forefront of these efforts.
Catalytic Systems in Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)
Transition metal catalysts, particularly those based on palladium, copper, and iron, have revolutionized organic synthesis. researchgate.netacs.org These catalysts can facilitate reactions under milder conditions and with greater selectivity than traditional methods. youtube.com For example, iron-catalyzed etherification reactions have emerged as a more sustainable alternative to methods employing more expensive and toxic metals. acs.orgnih.gov
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for many transformations. nih.govwikipedia.org This approach aligns with the principles of green chemistry by avoiding the use of heavy metals. wikipedia.org Organocatalysts have been successfully applied to a variety of reactions, including amine functionalization and C-H activation. nih.govresearchgate.netchemrxiv.orgchemrxiv.org The development of chiral organocatalysts also allows for the asymmetric synthesis of complex molecules. wikipedia.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Fluorophenol |
| 4-Aminobutanol |
| Sodium hydride |
| Potassium carbonate |
| Cesium carbonate |
| N,N-Dimethylformamide (DMF) |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| Palladium |
| Copper |
Green Chemistry Principles and Methodologies
The synthesis of this compound can be significantly improved by incorporating green chemistry principles, primarily through strategic solvent selection and the use of microwave-assisted synthesis to enhance reaction efficiency and reduce environmental impact.
A common synthetic route involves the Williamson ether synthesis, where 2-fluorophenol is reacted with a protected 4-aminobutane derivative (e.g., N-(4-bromobutyl)phthalimide or tert-butyl (4-bromobutyl)carbamate), followed by a deprotection step. The choice of solvent is critical in this process. Traditional solvents such as dimethylformamide (DMF) or acetonitrile (B52724), while effective, pose environmental and health risks. Green chemistry encourages the substitution of these with more benign alternatives.
Solvent Selection: The selection of solvents for the key Williamson ether synthesis step is pivotal. A comparison of potential solvents highlights the advantages of greener alternatives.
Interactive Table: Solvent Selection for Williamson Ether Synthesis
| Solvent | Type | Boiling Point (°C) | Green Chemistry Considerations |
|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, toxic, difficult to remove. |
| Acetonitrile | Polar Aprotic | 82 | Toxic, volatile, but easier to remove than DMF. |
| Acetone | Polar Aprotic | 56 | Lower toxicity, volatile, good alternative for many reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | Derived from renewable resources, lower toxicity than THF. |
| Cyclopentyl methyl ether (CPME) | Ether | 106 | High boiling point, low peroxide formation, favorable environmental profile. |
For the deprotection of a Boc-protected amine, protic solvents like ethanol (B145695) or even water are often used, aligning well with green chemistry goals.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) offers a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. google.comnih.govgoogleapis.comgoogle.com In the synthesis of this compound, both the ether synthesis and deprotection steps can be enhanced by microwave irradiation. google.comnih.gov This technique can reduce reaction times from hours to minutes, decrease energy consumption, and sometimes enable reactions with less reactive substrates or in the absence of a catalyst. nih.govgoogle.com For instance, the amination of fluorobenzenes has been successfully achieved under microwave irradiation without the need for a strong base or catalyst. nih.gov
Continuous Flow Chemistry Applications in Process Optimization
Continuous flow chemistry is an emerging technology that replaces traditional batch processing with a continuous stream of reactants passing through a reactor. This approach offers significant advantages for process optimization, including enhanced safety, improved heat and mass transfer, and greater scalability. orgsyn.orgepo.org
For the synthesis of this compound, a two-stage flow process can be envisioned:
Ether Synthesis in Flow: A solution of 2-fluorophenol and the protected 4-halobutylamine could be pumped through a heated column packed with a solid-supported base, such as potassium carbonate on alumina. This heterogeneous setup simplifies purification, as the base can be easily filtered out or remains in the packed bed.
Deprotection in Flow: The output stream from the first reactor could be mixed with a deprotecting agent (e.g., an acid for a Boc group) and passed through a second heated reactor coil to complete the deprotection. Subsequent in-line purification, such as liquid-liquid extraction, can yield the final product in a continuous fashion.
This integrated flow system would allow for precise control over reaction parameters (temperature, pressure, residence time), leading to higher consistency and yield while minimizing handling of hazardous intermediates. epo.org
Control of Selectivity in Synthetic Transformations
Achieving high selectivity is paramount in multi-step syntheses to ensure the desired product is formed with minimal impurities.
Chemo-, Regio-, and Stereoselective Syntheses
Chemoselectivity: The synthesis of this compound relies heavily on chemoselectivity. The starting 4-carbon chain contains two nucleophilic sites: the halide (which becomes the point of attachment for the phenoxy group) and the amine. To prevent the amine from competing in the Williamson ether synthesis (i.e., N-alkylation of another molecule), it must be rendered non-nucleophilic through the use of a protecting group, such as tert-butyloxycarbonyl (Boc) or phthalimide. This ensures that the phenoxide ion reacts exclusively at the desired carbon atom.
Regioselectivity: Regioselectivity is a key consideration, particularly concerning the phenoxide nucleophile. Phenoxides can undergo both O-alkylation (on the oxygen) and C-alkylation (on the aromatic ring). To favor the desired O-alkylation for forming the ether linkage, reaction conditions are crucial. The use of polar aprotic solvents and alkali metal bases like potassium carbonate (K₂CO₃) typically promotes the formation of the desired O-alkylated product. An alternative synthetic route starting from 1,2-difluorobenzene (B135520) and reacting it with a protected aminobutanol (B45853) would require careful control to ensure substitution occurs at the correct position, as nucleophilic aromatic substitution would be directed by the existing fluorine atom.
Stereoselectivity: The target molecule, this compound, is achiral. Therefore, stereoselectivity is not a factor in its synthesis unless a chiral center is introduced into the molecule to create a derivative. While methods exist for the stereoselective synthesis of other fluorinated compounds, they are not directly applicable to the synthesis of this specific achiral product.
Control of Isomeric Purity in Multi-Step Pathways
The control of isomeric purity is directly linked to the regioselectivity of the synthetic transformations. The primary potential regioisomer impurity in the Williamson ether synthesis route is the C-alkylated product.
Table: Potential Isomers and Control Strategies
| Desired Product | Potential Isomeric Impurity | Formation Pathway | Control Strategy |
|---|---|---|---|
| This compound (O-alkylation) | 4-((4-aminobutyl)oxy)-3-fluorophenol (C-alkylation at para) or 2-((4-aminobutyl)oxy)-3-fluorophenol (C-alkylation at ortho) | Electrophilic attack on the aromatic ring instead of the oxygen atom. | Use of polar aprotic solvents (e.g., acetone, acetonitrile) and a moderate base (e.g., K₂CO₃). Avoidance of strong bases and non-polar solvents which can favor C-alkylation. |
The isomeric purity of the final product is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate and quantify isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is invaluable for structural confirmation, as the coupling patterns and chemical shifts of the aromatic protons and the fluorine atom are distinct for each regioisomer, allowing for unambiguous identification and purity assessment.
Chemical Reactivity and Mechanistic Investigations
Reactivity Profile of the Fluorobenzene (B45895) Moiety
The fluorobenzene portion of the molecule is susceptible to attack by both nucleophiles and electrophiles, and under certain conditions, can be induced to form a highly reactive aryne intermediate.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of aromatic chemistry, and the fluorine substituent in 1-(4-aminobutoxy)-2-fluorobenzene plays a pivotal role in this regard. masterorganicchemistry.com Generally, for a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient. This is often achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com
In the context of this compound, the fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. This effect makes the carbon atom to which it is attached (the ipso-carbon) electrophilic and thus susceptible to attack by nucleophiles. youtube.com The rate of nucleophilic aromatic substitution often follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in aliphatic systems. libretexts.org This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring, which is accelerated by the strong electron-withdrawing nature of fluorine. libretexts.org
The presence of the aminobutoxy group, which is electron-donating, at the ortho position complicates the reactivity profile. While the fluorine activates the ring towards nucleophilic attack, the electron-donating group can partially offset this effect. However, nucleophilic substitution at the fluorine-bearing carbon remains a plausible reaction pathway, particularly with strong nucleophiles.
Recent advancements have shown that even unactivated fluoroarenes can undergo nucleophilic aromatic substitution through photoredox catalysis. nih.gov This method allows for the substitution of fluorine with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. nih.gov
Table 1: Factors Influencing Nucleophilic Aromatic Substitution on the Fluorobenzene Moiety
| Factor | Influence on Reactivity | Rationale |
| Fluorine Substituent | Activating | Strong inductive electron withdrawal makes the ipso-carbon more electrophilic. youtube.comlibretexts.org |
| Aminobutoxy Group | Potentially Deactivating | Electron-donating nature can counteract the effect of the fluorine atom. |
| Nucleophile Strength | Enhances Reactivity | Stronger nucleophiles are more effective at attacking the electron-deficient ring. |
| Reaction Conditions | Critical | Can enable substitution even on less activated systems (e.g., photoredox catalysis). nih.gov |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.compitt.edu The directing effects of the substituents on the benzene (B151609) ring determine the position of substitution.
In this compound, the two substituents are ortho to each other. The powerful activating and directing effect of the aminobutoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. The position para to the aminobutoxy group (and meta to the fluorine) would be the most likely site of substitution due to steric hindrance from the bulky aminobutoxy group at the adjacent ortho position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration would introduce a nitro group onto the ring, while bromination would add a bromine atom. youtube.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (E+) | Major Product(s) | Rationale |
| NO₂⁺ (Nitration) | 1-(4-Aminobutoxy)-2-fluoro-5-nitrobenzene | The strong activating and ortho, para-directing effect of the aminobutoxy group directs the electrophile to the para position. |
| Br⁺ (Bromination) | 4-Bromo-1-(4-aminobutoxy)-2-fluorobenzene | The aminobutoxy group directs the incoming bromine to the para position. |
| SO₃ (Sulfonation) | 4-(4-Aminobutoxy)-3-fluorobenzenesulfonic acid | Sulfonation is also directed to the position para to the strongly activating aminobutoxy group. |
Aryne Intermediate Generation and Trapping Reactions
Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents, resulting in a carbon-carbon triple bond within the ring. The generation of an aryne from this compound would typically involve the treatment with a strong base. The base would abstract a proton from the carbon atom adjacent to the fluorine, followed by the elimination of the fluoride (B91410) ion to form the aryne.
Given the substitution pattern, two possible aryne intermediates could be formed. Deprotonation at the carbon ortho to the fluorine and meta to the aminobutoxy group would lead to 3-(4-aminobutoxy)benzyne. Deprotonation at the carbon meta to the fluorine and ortho to the aminobutoxy group is less likely due to the lower acidity of that proton.
Once generated, these aryne intermediates are extremely reactive and can be "trapped" by a variety of reagents, including nucleophiles and dienes (in Diels-Alder reactions). nih.gov The regioselectivity of the trapping reaction is influenced by the electronic effects of the substituents on the aryne. The aminobutoxy group, being electron-donating, would direct an incoming nucleophile to the meta position.
Transformations of the Aminobutoxy Side Chain
The aminobutoxy side chain offers a versatile handle for further chemical modifications, primarily through reactions involving the terminal amine group and the ether linkage.
Amine Group Derivatization Reactions (e.g., Acylation, Alkylation)
The primary amine group at the end of the butoxy chain is a nucleophilic center and can readily undergo a variety of derivatization reactions.
Acylation: The amine can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is often used to protect the amine group or to introduce new functional groups.
Alkylation: The amine can also be alkylated with alkyl halides. nih.gov However, this reaction can be difficult to control and may lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, a two-step process involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, provides a more controlled method for mono-alkylation.
Stability and Cleavage Reactions of the Ether Linkage
The ether linkage in the aminobutoxy side chain is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.com
The cleavage of aryl ethers can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. youtube.com In the case of this compound, the cleavage would likely occur at the bond between the butoxy oxygen and the butyl group, as the bond between the oxygen and the aromatic ring is strengthened by the delocalization of the oxygen's lone pairs into the ring. Protonation of the ether oxygen would be the first step, followed by nucleophilic attack of the halide ion on the butyl group, leading to the formation of 2-fluorophenol (B130384) and 4-halobutylamine. youtube.com
Recent research has also explored catalytic methods for the cleavage of aryl-ether bonds, which are prevalent in lignin, a complex polymer found in wood. rsc.orgresearchgate.net These methods often employ transition metal catalysts and may offer milder conditions for ether cleavage. rsc.org
Advanced Coupling Reactions and Functionalization
The presence of both a nucleophilic amine and an electrophilic C-F bond makes this compound a prime candidate for various coupling reactions, which are fundamental to the construction of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming carbon-nitrogen (C-N) bonds. dntb.gov.uaacs.org In the context of this compound, the primary amine can act as a nucleophile, reacting with a variety of aryl halides or triflates. Conversely, the fluorine atom, while generally a poor leaving group, can be activated under specific catalytic conditions for C-N or carbon-oxygen (C-O) bond formation. nih.govorganic-chemistry.org The choice of ligand on the palladium catalyst is crucial in determining the efficiency and selectivity of these transformations, with sterically demanding phosphine (B1218219) ligands often being employed to facilitate the reaction. rsc.orguwindsor.ca
Furthermore, the aromatic ring is susceptible to C-H activation and functionalization. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, can selectively cleave C-H bonds and enable the introduction of new functional groups. ox.ac.ukcore.ac.ukmt.com For fluoroarenes, the presence of the fluorine atom can influence the regioselectivity of C-H activation, often directing functionalization to the ortho position. ox.ac.ukrsc.org This allows for the precise modification of the aromatic core of this compound, expanding its synthetic utility. For instance, nickel-photoredox catalysis has been shown to facilitate the functionalization of α-amino C–H bonds with aryl halides. rsc.org
The ether linkage, while generally stable, can be cleaved under strongly acidic conditions, providing another route for functionalization. researchgate.netnih.govnih.gov This reaction typically proceeds via protonation of the ether oxygen followed by nucleophilic attack, leading to an alcohol and an alkyl halide. The specific mechanism, either SN1 or SN2, is dependent on the structure of the ether. researchgate.netnih.govnih.gov
Kinetic and Thermodynamic Studies of Key Transformations
Understanding the kinetics and thermodynamics of the reactions involving this compound is essential for optimizing reaction conditions and elucidating reaction mechanisms.
The rate of a chemical reaction is a critical parameter for its practical application. For palladium-catalyzed coupling reactions, the reaction rate can be influenced by factors such as the nature of the catalyst, the base, the solvent, and the temperature. uwindsor.ca
Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. organic-chemistry.org A KIE is observed when replacing an atom with its heavier isotope leads to a change in the reaction rate. nih.gov For instance, in C-H activation reactions, a primary KIE (kH/kD > 1) is often observed if the C-H bond is broken in the rate-determining step. researchgate.net Conversely, an inverse KIE (kH/kD < 1) can indicate a change in hybridization at the carbon atom in the transition state. mit.edu In the context of palladium-catalyzed reactions, KIE studies have been instrumental in understanding the mechanism of both C-N bond formation and C-H activation. rsc.orgmit.edu For example, an inverse kinetic isotope effect (kH/kD = 0.79) was observed in a palladium-catalyzed intramolecular C-H difluoroalkylation, suggesting that the C-H bond cleavage is not the turnover-limiting step. mit.edu
| Reaction Type | Isotopic Substitution | Observed KIE (kH/kD) | Implication |
| Pd-catalyzed Intramolecular C-H Difluoroalkylation | C-H vs C-D | 0.79 | C-H bond cleavage not turnover-limiting mit.edu |
| Pd-catalyzed Amination | N-H vs N-D | 1.0 (No KIE) | N-H bond cleavage not rate-determining |
The energy landscape of a reaction provides a detailed picture of the energetic changes that occur as reactants are converted to products. Computational methods, such as Density Functional Theory (DFT), are frequently used to map out these energy profiles and to characterize the structures of transition states.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for investigating the electronic structure and properties of molecules from first principles. cymitquimica.com These methods would provide deep insights into the intrinsic characteristics of 1-(4-Aminobutoxy)-2-fluorobenzene.
Density Functional Theory (DFT) for Ground State Properties and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Had studies been conducted on this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would have been employed to determine its optimized molecular geometry in the ground state. This would yield precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, these calculations would provide key electronic properties. The results would typically be presented in a data table, as shown hypothetically below.
Table 1: Hypothetical DFT-Calculated Ground State Properties
| Property | Hypothetical Value |
|---|---|
| Total Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| Point Group | C1 |
(Note: This table is for illustrative purposes only; the values are not based on actual calculations.)
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).
An FMO analysis for this compound would involve calculating the energies of these orbitals. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. The distribution of these orbitals across the molecule would indicate the likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical FMO Properties
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
(Note: This table is for illustrative purposes only; the values are not based on actual calculations.)
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations could be used to study the conformational flexibility of the butoxy chain and its interaction with the fluorobenzene (B45895) ring over time. Such an analysis would reveal the most stable conformations of this compound and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might interact with biological targets. The results would typically include analyses of root-mean-square deviation (RMSD) and radius of gyration to describe the molecule's structural stability and compactness.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. For this compound, an MEP map would highlight regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. The map would likely show negative potential around the fluorine and oxygen atoms due to their high electronegativity, and around the nitrogen atom of the amino group. The hydrogen atoms of the amino group would be regions of positive potential.
Quantitative Structure-Reactivity and Structure-Property Correlations
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models establish a mathematical correlation between a molecule's chemical structure and its biological activity or physicochemical properties. If this compound were included in a QSAR or QSPR study with a series of related compounds, various calculated molecular descriptors (such as those from DFT, FMO, and MEP analyses) would be used. These descriptors would be correlated with experimentally determined activities or properties to build a predictive model. Such a model could then be used to estimate the properties or activities of new, unsynthesized compounds in the same chemical class.
Advanced Spectroscopic and Analytical Methodologies for Research Applications
High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1-(4-Aminobutoxy)-2-fluorobenzene. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₁₄FNO), the expected exact mass can be calculated and compared against the experimental value to confirm its identity.
Furthermore, HRMS is critical in mechanistic studies for identifying transient intermediates and reaction byproducts. For instance, in a typical synthesis involving a nucleophilic aromatic substitution reaction between 2-fluorophenol (B130384) and a protected 4-aminobutanol derivative, or a Williamson ether synthesis, HRMS coupled with techniques like liquid chromatography (LC-MS) can detect and help identify key intermediates, unreacted starting materials, and potential side-products. Fragmentation analysis within the mass spectrometer (MS/MS) can further provide structural information on these species, helping to piece together the reaction pathway.
| Compound | Chemical Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Role |
|---|---|---|---|---|
| 2-Fluorophenol | C₆H₅FO | 113.0403 | 113.0401 | Reactant |
| 4-Aminobutanol | C₄H₁₁NO | 90.0919 | 90.0917 | Reactant |
| This compound | C₁₀H₁₄FNO | 184.1138 | 184.1135 | Product |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like this compound in solution. core.ac.uk It provides detailed information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.
A combination of 1D and 2D NMR experiments is used to assign all proton, carbon, and fluorine signals in the molecule.
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The protons of the butoxy chain will appear in the aliphatic region, with their chemical shifts and splitting patterns revealing their position relative to the oxygen and nitrogen atoms.
¹³C NMR: Shows the number of distinct carbon environments. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), while other carbons in the aromatic ring and the side chain will show smaller two-, three-, or four-bond couplings (ⁿJCF), which are invaluable for assignment. core.ac.ukrsc.org
¹⁹F NMR: Since ¹⁹F is a 100% abundant nucleus, ¹⁹F NMR is highly sensitive. nih.gov For this compound, a single resonance is expected, and its chemical shift is indicative of the electronic environment of the fluorine atom on the benzene (B151609) ring. Couplings to nearby protons (ⁿJHF) are observed in the ¹H-coupled ¹⁹F spectrum and provide crucial connectivity information. rsc.orgnih.gov
2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful, revealing long-range (2-3 bond) correlations between protons and carbons, which helps to connect the aminobutoxy side chain to the correct position on the fluorobenzene (B45895) ring. core.ac.uk HETCOR experiments can establish correlations between ¹⁹F and ¹H nuclei. nih.gov
| Atom | Technique | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic-H | ¹H NMR | 6.8 - 7.2 | ³JHH ≈ 7-8, ⁿJHF ≈ 2-10 |
| -OCH₂- | ¹H NMR | ~4.1 | ³JHH ≈ 6-7 |
| -NCH₂- | ¹H NMR | ~2.8 | ³JHH ≈ 6-7 |
| -CH₂CH₂- | ¹H NMR | 1.6 - 1.9 | ³JHH ≈ 7-8 |
| C-F | ¹³C NMR | ~152 | ¹JCF ≈ 245 |
| C-O | ¹³C NMR | ~145 | ²JCF ≈ 12 |
| Aromatic-C | ¹³C NMR | 115 - 125 | ⁿJCF ≈ 3-8 |
| Aliphatic-C | ¹³C NMR | 25 - 70 | - |
| Ar-F | ¹⁹F NMR | -110 to -135 | ⁿJFH (see ¹H NMR) |
While solution NMR provides data on time-averaged molecular structures, solid-state NMR (ssNMR) offers insights into the molecule's conformation and packing in the crystalline or amorphous solid state. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra in the solid phase. mdpi.com For this compound, ssNMR can reveal:
Conformational Polymorphism: Different crystalline forms (polymorphs) will give rise to distinct ssNMR spectra due to differences in molecular conformation and crystal packing.
Chain Conformation: The conformation of the flexible aminobutoxy chain, which may be averaged in solution, can be "frozen" in the solid state and studied.
Intermolecular Interactions: Proximities between nuclei in adjacent molecules, such as those involved in hydrogen bonding via the amine group, can be probed, providing information about the crystal packing arrangement.
In-situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs inside the NMR spectrometer. nih.govresearchgate.net By acquiring a series of spectra over the course of the reaction, a detailed kinetic profile can be generated. nih.gov For the synthesis of this compound, in-situ NMR could be used to:
Track the consumption of reactants and the formation of the product by integrating their respective characteristic signals over time. asahilab.co.jp
Detect and identify short-lived reaction intermediates that might not be observable by conventional offline analysis. nih.gov
Optimize reaction conditions (temperature, catalyst loading, etc.) by rapidly assessing their impact on reaction rate and yield. Time-resolved techniques are designed to capture data with high temporal resolution, which is essential for studying fast reactions. researchgate.net
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group and Vibrational Mode Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint for this compound. niscpr.res.in
FTIR Spectroscopy: Is particularly sensitive to polar functional groups. Strong absorptions are expected for the N-H stretches (around 3300-3400 cm⁻¹) and bending modes of the primary amine, the C-O-C (ether) asymmetric stretch (around 1250 cm⁻¹), and the C-F stretch (around 1200-1300 cm⁻¹). irphouse.comesisresearch.org
FT-Raman Spectroscopy: Is more sensitive to non-polar, symmetric vibrations. It is excellent for observing the aromatic C=C stretching vibrations (around 1600 cm⁻¹) and the symmetric vibrations of the carbon skeleton. nih.gov
The combination of both techniques allows for a comprehensive analysis of the functional groups present, confirming the successful incorporation of the aminobutoxy chain and the integrity of the fluorobenzene ring. sigmaaldrich.com
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Primary Technique |
|---|---|---|---|
| N-H Stretch | Amine (-NH₂) | 3300 - 3400 | FTIR |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | FTIR/FT-Raman |
| Aliphatic C-H Stretch | Butoxy Chain (-CH₂-) | 2850 - 2960 | FTIR/FT-Raman |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1610 | FT-Raman |
| Asymmetric C-O-C Stretch | Aryl Ether | ~1250 | FTIR |
| C-F Stretch | Fluorobenzene | 1200 - 1300 | FTIR |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, yielding an absolute structural determination. For this compound, a successful crystallographic analysis would:
Confirm the connectivity and constitution of the molecule unequivocally.
Reveal the precise conformation of the aminobutoxy side chain in the crystal lattice.
Elucidate the intermolecular interactions that dictate the crystal packing, such as hydrogen bonds between the amine group of one molecule and the oxygen or fluorine atoms of neighboring molecules, as well as π-π stacking interactions between the aromatic rings.
This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.
Advanced Chromatographic Techniques for Purity Assessment and Mechanistic Studies
The rigorous characterization of novel chemical entities is fundamental to modern chemical research. For a compound such as this compound, advanced chromatographic techniques are indispensable for determining its purity, identifying potential impurities, and investigating its behavior under various conditions. These methods, which couple high-resolution separation with sensitive detection, provide critical data for ensuring the compound's quality and understanding its chemical properties.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis is crucial for assessing its purity and identifying any volatile impurities that may be present from the synthetic process.
In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
Detailed research findings on the direct GC-MS analysis of this compound are not extensively available in public literature. However, the analysis of structurally similar compounds provides insight into the expected methodology. For instance, the analysis of related aromatic amines and ethers demonstrates the utility of GC-MS in resolving complex mixtures and identifying trace impurities. The choice of the GC column, typically a fused-silica capillary column with a non-polar or medium-polarity stationary phase, is critical for achieving good separation.
A hypothetical GC-MS analysis for the purity assessment of a batch of this compound could yield the data presented in the table below. This table illustrates how retention time and mass spectral data are used to confirm the identity of the main component and identify potential impurities.
| Peak No. | Retention Time (min) | Major m/z Fragments | Tentative Identification | Purity (%) |
| 1 | 8.45 | 109, 83, 56 | 2-Fluorophenol (starting material) | 0.2 |
| 2 | 12.78 | 183, 127, 109, 56 | This compound | 99.5 |
| 3 | 15.21 | 215, 183, 109 | N-acetyl-1-(4-Aminobutoxy)-2-fluorobenzene (side-product) | 0.3 |
This table presents hypothetical data for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique used for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it particularly suitable for many pharmaceutical and research chemicals. For this compound, LC-MS is an essential tool for purity determination, stability studies, and the identification of non-volatile impurities and degradation products.
In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their interactions with the stationary phase of the HPLC column and the mobile phase. The eluent from the HPLC is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, to generate ions for mass analysis.
While specific LC-MS studies on this compound are not widely published, data for the closely related isomer, 1-(4-Aminobutoxy)-4-fluorobenzene, is available and provides a strong model for the expected analytical behavior. ambeed.com The use of reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is a common approach for such compounds.
The following table shows representative data that could be obtained from an LC-MS analysis for the purity assessment of this compound.
| Component | Retention Time (min) | [M+H]⁺ (m/z) | Purity (%) |
| This compound | 5.62 | 184.12 | 99.7 |
| Impurity A | 4.89 | 110.05 | 0.15 |
| Impurity B | 7.15 | 286.18 | 0.15 |
This table is based on typical LC-MS data for similar compounds and is for illustrative purposes.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
For chiral molecules, which are common in pharmaceuticals and biologically active compounds, it is crucial to separate and quantify the individual enantiomers. bldpharm.com While this compound itself is not chiral, the introduction of a chiral center, for instance by modification of the butyl chain, would necessitate the use of Chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC is a specialized form of liquid chromatography that uses a chiral stationary phase (CSP) to achieve the separation of enantiomers. ossila.com
The separation mechanism in chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. bldpharm.com The differing stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation and quantification to determine the enantiomeric excess (ee).
The development of a chiral HPLC method involves screening different types of CSPs (e.g., polysaccharide-based, protein-based, or Pirkle-type) and optimizing the mobile phase composition. ossila.com For amino compounds, derivatization with a chiral derivatizing agent can also be employed to form diastereomers that can be separated on a standard achiral HPLC column.
Should a chiral analog of this compound, for example, 1-(3-aminobutoxy)-2-fluorobenzene, be synthesized, a chiral HPLC method would be essential for its characterization. The following table illustrates the type of data that would be generated to determine the enantiomeric excess of such a compound.
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (R)-1-(3-Aminobutoxy)-2-fluorobenzene | 9.87 | 97500 | 95.0 |
| (S)-1-(3-Aminobutoxy)-2-fluorobenzene | 11.23 | 2500 |
This table presents hypothetical data for a chiral analog to illustrate the principles of chiral HPLC.
Exploring the Chemical Landscape of this compound: Derivatization, Analog Synthesis, and Structure-Function Studies
The chemical compound this compound serves as a key structural motif in various areas of chemical research. Its unique combination of a fluorinated aromatic ring, a flexible alkoxy linker, and a reactive primary amine makes it a versatile building block for the synthesis of more complex molecules. This article delves into the non-biological chemical aspects of this compound, focusing on the principles and strategies for its modification to generate a diverse range of derivatives and analogs for targeted chemical applications.
Derivatization, Analog Synthesis, and Structure Function Studies Non Biological Focus
The following sections explore the chemical strategies and design principles for modifying 1-(4-aminobutoxy)-2-fluorobenzene.
The rational design of analogs of this compound is guided by established principles of medicinal and materials chemistry. The primary goal is to systematically alter the compound's physicochemical properties, such as its electronic characteristics, steric profile, and reactivity, to suit specific applications.
Key modifications often target three distinct regions of the molecule: the fluorobenzene (B45895) ring, the aminobutoxy chain, and the terminal amine group. The introduction of fluorine, a highly electronegative atom, significantly influences the electron density of the aromatic ring, which can affect its reactivity in processes like electrophilic aromatic substitution. The position of the fluorine atom ortho to the aminobutoxy group creates a specific electronic and steric environment that can be exploited in the design of new compounds.
Table 1: Key Structural Features and Design Considerations for this compound Analogs
| Molecular Region | Potential Modifications | Rationale for Modification |
| Fluorobenzene Ring | - Additional fluorine substitution- Introduction of other halogens- Addition of electron-donating or -withdrawing groups | - Modulate electronic properties- Alter reactivity and stability- Influence intermolecular interactions |
| Aminobutoxy Chain | - Varying chain length (e.g., propoxy, pentoxy)- Introducing branching on the chain | - Adjust flexibility and conformation- Control spatial positioning of the amine |
| Amine Moiety | - Acylation, alkylation, sulfonylation- Conversion to amides, sulfonamides, ureas | - Introduce new functional groups- Modify basicity and nucleophilicity- Enable conjugation to other molecules |
Modifying the fluorobenzene ring of this compound allows for the fine-tuning of its electronic properties and steric hindrance. A common approach involves nucleophilic aromatic substitution (SNAr) on more highly fluorinated benzene (B151609) derivatives. For instance, reacting a difluorobenzene with 4-aminobutanol under basic conditions can lead to the desired product, with the regioselectivity of the reaction being a critical consideration.
Further diversification of the aromatic ring can be achieved through electrophilic aromatic substitution reactions, although the presence of the activating aminobutoxy group and the deactivating fluorine atom can lead to complex regiochemical outcomes. Directed ortho-metalation (DoM) strategies can offer more precise control over the introduction of new substituents. In a typical DoM protocol, a directing group guides the deprotonation of an adjacent aromatic C-H bond by a strong base, followed by quenching with an electrophile.
Table 2: Potential Synthetic Routes for Fluorobenzene Ring Analogs
| Target Analog | Synthetic Approach | Key Reagents and Conditions |
| Di- or Tri-fluorinated Analogs | Nucleophilic Aromatic Substitution | Polyfluorobenzene, 4-aminobutanol, base (e.g., NaH, K2CO3) |
| Introduction of a Nitro Group | Electrophilic Aromatic Nitration | Nitrating mixture (HNO3/H2SO4) |
| Introduction of an Alkyl Group | Friedel-Crafts Alkylation | Alkyl halide, Lewis acid catalyst (e.g., AlCl3) |
| Introduction of a Carboxylic Acid | Directed ortho-Metalation followed by Carboxylation | Strong base (e.g., n-BuLi), CO2 |
Altering the length and branching of the aminobutoxy chain can significantly impact the physical and chemical properties of the resulting molecules. The synthesis of homologs with different chain lengths can be readily achieved by using ω-aminoalcohols of varying lengths in the initial ether synthesis with 2-fluorophenol (B130384) or a related precursor. For example, 3-aminopropanol or 5-aminopentanol can be used to generate the corresponding propoxy and pentoxy analogs.
Introducing branching into the linker requires the use of branched aminoalcohols as starting materials. For instance, utilizing 4-amino-2-butanol would introduce a methyl branch on the alkoxy chain. The presence of such branches can restrict the conformational freedom of the linker, which can be advantageous in the design of molecules with specific spatial requirements. The odd-even effect, a phenomenon where properties of molecules with n-alkyl chains oscillate depending on whether n is odd or even, may also be a consideration in the design of analogs with varying chain lengths. google.com
The primary amine of this compound is a key site for derivatization, enabling the introduction of a wide range of functional groups. Standard organic transformations can be employed to modify this amine for various chemical purposes.
Acylation with acid chlorides or anhydrides yields amides, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule. Sulfonylation with sulfonyl chlorides produces sulfonamides, which are often used to introduce robust and chemically stable functionalities. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines, allowing for the attachment of diverse substituents. The amine can also be converted into ureas and thioureas by reaction with isocyanates and isothiocyanates, respectively. These functionalization strategies are crucial for applications such as the development of chemical probes, ligands for metal catalysis, or building blocks for supramolecular chemistry.
Table 3: Examples of Amine Functionalization Reactions
Applications in Chemical Sciences and Advanced Materials Research
Role as a Versatile Building Block in Complex Organic Molecule Synthesis
The structure of "1-(4-Aminobutoxy)-2-fluorobenzene" suggests its potential as a versatile building block in the synthesis of more complex organic molecules. The primary amino group can readily undergo a variety of chemical transformations, such as acylation, alkylation, and sulfonylation, to introduce new functional groups and build molecular complexity. Furthermore, the fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is displaced by a suitable nucleophile. This reactivity is a cornerstone of modern organic synthesis for the construction of highly functionalized aromatic systems. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. beilstein-journals.org
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Acylation | Acid chloride, Anhydride | Amides |
| Alkylation | Alkyl halide | Secondary or Tertiary Amines |
| Sulfonylation | Sulfonyl chloride | Sulfonamides |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., another amine, alcohol) | Substituted anilines |
Potential in Ligand Design for Catalysis and Coordination Chemistry
The design of ligands is a critical aspect of developing new catalysts and coordination compounds. "this compound" contains both a soft donor (the amino group) and potentially a hard donor (the ether oxygen), which could allow it to act as a bidentate or monodentate ligand for various metal centers. The fluorine atom on the aromatic ring can influence the electronic properties of the ligand, which in turn can modulate the catalytic activity and stability of the resulting metal complex. The aminobutoxy chain provides flexibility, which can be advantageous in achieving specific coordination geometries around a metal center.
Exploration as a Precursor for Functional Polymers and Advanced Materials
The bifunctional nature of "this compound" (an amine and a reactive aromatic ring) makes it a candidate for the synthesis of functional polymers. For instance, it could be used as a monomer in polymerization reactions, such as polycondensation, to form polyamides or polyimides. The incorporation of the fluorinated butoxy-substituted phenyl group into the polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Such polymers could find applications in advanced materials, including high-performance plastics, membranes, or electronic components. The synthesis of polymer-bound benzaldehydes has been demonstrated for applications in solid-phase organic synthesis. nih.gov
Utility as a Chemical Probe for Fundamental Reaction Mechanism Investigations
Chemical probes are essential tools for elucidating reaction mechanisms and studying biological processes. rsc.orgchemicalprobes.org While specific studies employing "this compound" as a chemical probe are not readily found, its structure suggests potential in this area. For example, the fluorine atom can serve as a sensitive reporter group in ¹⁹F NMR spectroscopy, allowing for the monitoring of chemical transformations in real-time. The primary amine can be derivatized with fluorescent tags or other reporter molecules, creating probes for various analytical applications. nih.govresearchgate.net The study of reaction kinetics and mechanisms often relies on molecules with well-defined reactive sites, and this compound offers both an amino group and a C-F bond that can be subjects of mechanistic inquiry. rsc.org
Future Research Directions and Unaddressed Challenges
Development of Novel, Highly Efficient, and Environmentally Benign Synthetic Routes
The synthesis of fluorinated aromatic ethers, while established, presents ongoing opportunities for improvement, particularly in terms of efficiency and environmental impact. Traditional methods like the Williamson ether synthesis often require harsh conditions and may not be the most atom-economical. fluorine1.ru Future research should target the development of novel synthetic strategies that are both highly efficient and environmentally benign.
Key areas for research include:
Catalytic Methods: Exploring new catalytic systems (e.g., transition metal or organocatalysts) could enable the formation of the ether linkage under milder conditions, reducing energy consumption and by-product formation. Palladium-catalyzed reactions, for instance, have been used for forming certain fluorous ethers. rsc.org
Flow Chemistry: Continuous-flow reactors offer significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the ability to handle hazardous intermediates more effectively. acs.org Implementing a flow-based synthesis for 1-(4-Aminobutoxy)-2-fluorobenzene could lead to higher yields and purity. acs.org
Green Solvents and Reagents: A major challenge is to replace traditional, often hazardous, solvents and reagents with greener alternatives. Research into using benign solvents or even solvent-free reaction conditions is crucial. For example, some electrophilic fluorination reactions have shown better yields in specialized fluorous co-solvents compared to traditional ethers. rsc.org
Halogen Exchange Reactions: Improving methods for selective halogen exchange (halex) reactions could provide efficient pathways. The replacement of a halogen with fluorine can be achieved with reagents like potassium fluoride (B91410) (KF) or mercury fluorides, though the conditions can be harsh. fluorine1.ru Developing milder and more selective fluorinating agents remains a priority.
| Synthetic Strategy | Potential Advantages | Research Challenges |
|---|---|---|
| Advanced Williamson Ether Synthesis | Well-understood reaction | Often requires strong bases, high temperatures; potential for by-products |
| Catalytic Etherification | Milder reaction conditions, higher selectivity, lower waste | Catalyst discovery and optimization, catalyst cost and recyclability |
| Continuous-Flow Synthesis | Improved safety, scalability, and process control; higher yields | High initial investment, requires specialized equipment and expertise acs.org |
| Electrochemical Fluorination (ECF) | Can produce fully fluorinated compounds | Moderate yields, formation of by-products from bond cleavage fluorine1.ru |
Deeper Mechanistic Elucidation of Complex Transformations and Unusual Reactivity
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic routes and discovering new transformations. The interplay between the fluoro- and aminobutoxy- substituents on the aromatic ring can lead to complex and sometimes unexpected reactivity.
Future mechanistic studies should focus on:
Role of the Ortho-Fluoro Group: The strong electronegativity and small size of the fluorine atom positioned ortho to the ether linkage can significantly influence the molecule's electronic properties and steric environment. Research is needed to quantify its effect on reaction rates and regioselectivity.
Nucleophilic Aromatic Substitution (SNAr): Deeper investigation into the kinetics and thermodynamics of SNAr reactions is required. Understanding how the aminobutoxy chain might participate in or influence these reactions, potentially through intramolecular interactions, is a key unaddressed challenge.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the stability of intermediates. nih.gov Combining experimental work with computational modeling will be crucial for a comprehensive mechanistic understanding.
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. researchgate.net For a molecule like this compound, these technologies offer powerful tools for accelerating discovery and optimization. nih.gov
Key applications to be explored include:
Retrosynthetic Analysis: AI-powered tools can analyze the structure of this compound and propose multiple, potentially novel, synthetic routes. nih.gov These platforms learn from vast databases of published chemical reactions to suggest viable disconnections and starting materials. nih.govmdpi.com
Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize by-products. researchgate.net This data-driven approach can significantly reduce the number of experiments required.
Property Prediction: By training on datasets of known molecules, ML algorithms can predict the physicochemical and biological properties of new compounds like this compound before they are even synthesized. sciencedaily.com This is particularly useful for screening large numbers of virtual derivatives to identify candidates with desired characteristics. nih.govresearchgate.netresearchgate.net For instance, ML has been successfully used to predict the fluorination strength of reagents and the mechanical properties of materials. nih.govsciencedaily.com
| Application Area | AI/ML Tool/Technique | Potential Impact |
|---|---|---|
| Synthesis Planning | Retrosynthesis Algorithms (e.g., Neural Networks) | Discovery of novel and more efficient synthetic pathways nih.gov |
| Process Optimization | Regression Models, Bayesian Optimization | Prediction of optimal reaction conditions, leading to higher yields and purity researchgate.net |
| Property Prediction | Gradient Boosted Trees, Neural Networks | Rapid virtual screening of derivatives for desired properties researchgate.netresearchgate.net |
| Automated Synthesis | AI-driven Robotic Platforms | Fully autonomous synthesis and optimization nih.govmdpi.com |
Scalable and Cost-Effective Production Methodologies for Industrial Translation
For this compound to have any potential industrial relevance, its synthesis must be scalable and economically viable. The transition from a laboratory-scale procedure to large-scale production presents numerous challenges that must be addressed through focused research.
Future work should concentrate on:
Process Optimization and Control: Developing robust and reproducible manufacturing processes is paramount. This involves optimizing parameters such as reaction time, temperature, and reagent stoichiometry for large-scale reactors.
Cost-Analysis of Starting Materials: The cost and availability of starting materials, such as 2-fluorophenol (B130384) and 4-aminobutanol derivatives, are critical factors. Research into synthesizing these precursors from cheaper, more abundant feedstocks is necessary. For example, processes for producing aromatic ethers from aromatic fluorine compounds and silyl (B83357) derivatives of phenols have been developed for high-yield production. google.com
Purification and Isolation: Efficient methods for purifying the final product on an industrial scale are needed. This includes developing crystallization or distillation techniques that are both effective and economical, minimizing solvent waste.
Safety and Hazard Analysis: A thorough evaluation of the potential hazards associated with the large-scale synthesis of this compound is essential. This includes understanding the thermal stability of intermediates and the toxicity of all chemicals involved in the process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
